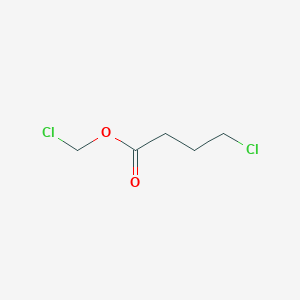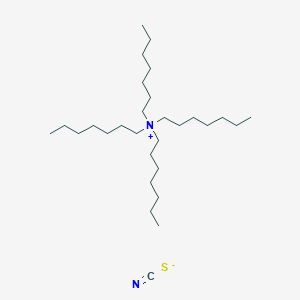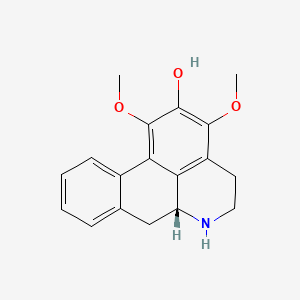
2-Methoxy-4,5-dinitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,5-dinitro-1,1’-biphenyl is an organic compound with the molecular formula C13H10N2O5 It is a biphenyl derivative characterized by the presence of methoxy and nitro groups on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4,5-dinitro-1,1’-biphenyl typically involves nitration reactions. One common method is the nitration of 2-methoxybiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4,5-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Boron tribromide for demethylation.
Major Products Formed:
Reduction: 2-Amino-4,5-dinitro-1,1’-biphenyl.
Substitution: 2-Hydroxy-4,5-dinitro-1,1’-biphenyl (after demethylation).
Scientific Research Applications
2-Methoxy-4,5-dinitro-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4,5-dinitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 2,2’-Dinitro-4,4’-dimethoxy-1,1’-biphenyl
- 2,4-Dinitroanisole
- 2,2’-Dinitro-1,1’-biphenyl
Comparison: 2-Methoxy-4,5-dinitro-1,1’-biphenyl is unique due to the specific positions of its methoxy and nitro groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
78843-25-1 |
|---|---|
Molecular Formula |
C13H10N2O5 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-methoxy-4,5-dinitro-2-phenylbenzene |
InChI |
InChI=1S/C13H10N2O5/c1-20-13-8-12(15(18)19)11(14(16)17)7-10(13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
WYKOYDBLGSLXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)





silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)

